3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine
Description
Significance of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Research
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science. Its prevalence in research is due to a combination of its chemical properties, including its dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov These features allow 1,2,4-triazole-containing compounds to interact with high affinity at biological receptors. nih.gov
This heterocycle is a key pharmacophore in a multitude of clinically used drugs, demonstrating a wide spectrum of biological activities. researchgate.netresearchgate.net The versatility of the 1,2,4-triazole scaffold has led to the development of agents with a variety of therapeutic applications. researchgate.net
Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Ribavirin | Antiviral |
| Vorozole | Anticancer |
| Rizatriptan | Antimigraine |
The research interest in 1,2,4-triazoles is continually expanding, with ongoing efforts to synthesize novel derivatives and explore their potential in areas such as neuroprotection, antioxidant applications, and as receptor antagonists. nih.govwisdomlib.org
Role of the Azetidine (B1206935) Moiety in Constrained Systems Chemistry
Azetidine, a four-membered saturated nitrogen-containing heterocycle, is a valuable building block in drug discovery. lifechemicals.comnih.gov Its significance lies in its role as a constrained system, offering a degree of molecular rigidity that is beneficial for optimizing ligand-receptor interactions. nih.govenamine.net The introduction of an azetidine ring into a molecule limits its conformational flexibility, which can lead to higher binding affinity for biological targets due to a reduced entropic penalty upon binding. enamine.net
Despite historical difficulties associated with their synthesis, advancements have made azetidines more accessible for chemical exploration. nih.govresearchgate.net The ring-strain energy of azetidine (approximately 25.2 kcal/mol) contributes to its unique chemical properties, providing a stable yet reactive scaffold. researchgate.net This moiety has been successfully incorporated into various compounds to improve their physicochemical and pharmacokinetic profiles. researchgate.net One of the most well-known examples is the cholesterol absorption inhibitor, Ezetimibe. lifechemicals.com
The use of azetidine scaffolds is a key strategy in fragment-based drug design, where conformationally restricted molecules often yield more reproducible results in screening campaigns. enamine.net
Integration of Azetidine and 1,2,4-Triazole Frameworks in Advanced Organic Synthesis
The synthesis of molecules incorporating both azetidine and 1,2,4-triazole rings represents an advanced area of organic synthesis, aiming to leverage the favorable properties of each heterocycle. General synthetic strategies often involve multi-step sequences where the two heterocyclic systems are constructed sequentially or a pre-formed heterocycle is functionalized with the other.
One common approach involves the cyclocondensation of a Schiff base with chloroacetyl chloride to form an azetidinone (a β-lactam), which can then be further modified. amazonaws.com For instance, a Schiff's base prepared from a 1,2,4-triazole derivative can undergo cyclocondensation to yield an azetidinone-bearing triazole. amazonaws.com
Another versatile method is the aza-Michael addition reaction. This strategy can be used to synthesize novel heterocyclic amino acid derivatives by reacting NH-heterocycles, such as 1H-1,2,4-triazole, with electrophilic azetidine precursors like methyl 2-(azetidin-3-ylidene)acetates. nih.gov
The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including the reaction of amidines with hydrazine (B178648) derivatives or the cyclization of thiosemicarbazide precursors. nih.govorganic-chemistry.org Once formed, the triazole ring can be linked to an azetidine moiety through nucleophilic substitution reactions. Functionalization of 3-(2-pyridyl)-1,2,4-triazines with small cyclic compounds like azetidine has also been explored, involving nucleophilic ipso-substitution of a cyano group. researchgate.net
Table 2: General Synthetic Methodologies
| Reaction Type | Description |
|---|---|
| Cyclocondensation | Formation of the azetidine ring from a triazole-containing Schiff base and a ketene precursor. amazonaws.com |
| Aza-Michael Addition | Nucleophilic addition of a 1,2,4-triazole to an activated azetidine-based acceptor. nih.gov |
| Pinner Reaction | Synthesis of 1,2,4-triazolyl acetates from carboxyimidate salts, which can be subsequently linked to other moieties. nih.gov |
These synthetic routes provide access to a diverse range of structures, enabling systematic exploration of the chemical space around the core 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine scaffold.
Overview of Research Trajectories for this compound and Related Structures
Research involving the this compound scaffold and its analogues is primarily focused on medicinal chemistry applications. The combination of the biologically active 1,2,4-triazole ring with the conformationally rigid azetidine moiety creates a framework with significant potential for developing novel therapeutic agents.
Studies on related structures have shown that this class of compounds can exhibit a range of biological activities. For example, novel series of phenyl-substituted azetidines containing a 1,2,4-triazole moiety have been synthesized and evaluated for their antibacterial properties, with some derivatives showing potent inhibitory activity against strains like Staphylococcus aureus and Escherichia coli. dntb.gov.ua
The research trajectory often involves the synthesis of libraries of related compounds where substituents on both the azetidine and triazole rings are varied. This allows for the exploration of structure-activity relationships (SAR) to identify compounds with optimized potency and selectivity for a specific biological target. For instance, derivatives of 3H- nih.govlifechemicals.comenamine.net-triazolo[5,1-i]purin-5-amine have been investigated as potent adenosine A(2A) receptor antagonists. researchgate.net While not a direct analogue, this research highlights the utility of the aminotriazole scaffold in designing receptor-targeted molecules. The ongoing exploration of these integrated heterocyclic systems continues to be a promising avenue for the discovery of new chemical entities. wisdomlib.org
Structure
3D Structure
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9N5/c6-5-8-4(9-10-5)3-1-7-2-3/h3,7H,1-2H2,(H3,6,8,9,10) |
InChI Key |
DOFYNGSUEPFKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine
Strategies for Azetidine (B1206935) Ring Construction and Functionalization Relevant to the Scaffold
The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, presents unique synthetic challenges due to inherent ring strain. However, various methods have been developed for its synthesis and subsequent functionalization, which are critical for introducing the necessary connectivity to the 1,2,4-triazole (B32235) moiety.
Synthesis of Key Azetidine Intermediates
The synthesis of appropriately substituted azetidine precursors is the foundational step. Azetidine-3-carboxylic acid and 3-aminoazetidine derivatives are key intermediates for the elaboration into the target compound. One common approach involves the cyclization of γ-amino alcohols or γ-haloamines. For instance, the synthesis of azetidine-3-carboxylic acid can be achieved through a multi-step process starting from diethyl bis(hydroxymethyl)malonate. This process involves triflation, intramolecular cyclization with an amine, decarboxylation, and subsequent hydrogenation.
Another versatile precursor is N-protected 3-oxoazetidine, which can be derived from epichlorohydrin (B41342) and a suitable amine. This ketone functionality allows for a variety of subsequent transformations at the 3-position.
Table 1: Selected Methods for the Synthesis of Key Azetidine Intermediates
| Starting Material | Key Transformation(s) | Resulting Intermediate |
|---|---|---|
| Diethyl bis(hydroxymethyl)malonate | Triflation, intramolecular cyclization, decarboxylation, hydrogenation | Azetidine-3-carboxylic acid |
| Epichlorohydrin | Reaction with an amine, oxidation | N-protected 3-oxoazetidine |
Aza-Michael Addition Approaches for Azetidine Derivatives
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the formation of C-N bonds and the introduction of substituents onto the azetidine ring. While not a primary method for ring construction, it is highly effective for the functionalization of pre-existing azetidine scaffolds. For instance, the reaction of an N-protected 3-ylidene-azetidine derivative with a suitable nitrogen nucleophile can introduce a side chain at the 3-position, which can be further elaborated to form the triazole ring.
Approaches for 1,2,4-Triazole Ring Formation
The 1,2,4-triazole ring is a common motif in medicinal chemistry and a variety of reliable methods for its synthesis have been established. The key challenge in the context of synthesizing 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine is the incorporation of the azetidine substituent at the 3-position of the triazole ring.
Cyclocondensation Reactions for 1,2,4-Triazole Synthesis
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The formation of a 3-substituted-5-amino-1,2,4-triazole often involves the reaction of a guanidine (B92328) derivative with a carboxylic acid derivative or its equivalent.
A plausible route to the target compound involves the reaction of aminoguanidine (B1677879) with a suitably activated derivative of azetidine-3-carboxylic acid. For example, the acid could be converted to an ester, an acyl chloride, or an amidine, which would then undergo cyclocondensation with aminoguanidine. The reaction of N-acylaminoguanidines, formed from the reaction of a carboxylic acid derivative and aminoguanidine, can lead to the desired 1,2,4-triazole upon heating.
Another relevant cyclocondensation involves the reaction of amidines with hydrazides. In this scenario, an azetidine-3-carboximidate could be reacted with a hydrazine (B178648) derivative to form the triazole ring.
Table 2: Cyclocondensation Strategies for 3-Substituted-5-amino-1,2,4-triazoles
| Reactant 1 | Reactant 2 | Key Intermediate/Product |
|---|---|---|
| Azetidine-3-carboxylic acid derivative | Aminoguanidine | This compound |
| Azetidine-3-carboximidate | Hydrazine derivative | 3-(azetidin-3-yl)-1,2,4-triazole |
[3+2] Cycloaddition Methodologies for Triazole Scaffolds (e.g., Click Chemistry Applications)
While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a prominent example of "click chemistry," typically yields 1,2,3-triazoles, other [3+2] cycloaddition reactions can be employed for the synthesis of 1,2,4-triazoles. These reactions often involve the use of nitrile imines or other 1,3-dipoles.
For the synthesis of the target molecule, a strategy could involve the [3+2] cycloaddition of a nitrile imine derived from an azetidine-3-carbohydrazonoyl halide with a source of the amino group, such as cyanamide. However, the more direct cyclocondensation approaches are generally more convergent for this specific substitution pattern.
Oxidative Cyclization Routes to 1,2,4-Triazoles
Oxidative cyclization is a prominent method for the formation of the 1,2,4-triazole ring system. This approach typically involves the oxidation of an acyclic precursor, such as an amidrazone or a guanylhydrazone, which bears the necessary N-C-N framework. In the context of synthesizing this compound, a plausible precursor would be an azetidin-3-yl substituted guanylhydrazone.
The general mechanism involves the formation of an intermediate through the condensation of a suitable azetidine-derived carbonyl compound (or its precursor) with aminoguanidine. This intermediate is then subjected to an oxidizing agent, which facilitates the intramolecular cyclization to form the stable aromatic 1,2,4-triazole ring. A variety of oxidizing agents can be employed, each with its own advantages in terms of reaction conditions and yields.
| Oxidizing Agent | Typical Reaction Conditions | Advantages |
| Iodine (I₂) | Basic medium (e.g., KOH/EtOH), room temperature to reflux | Mild conditions, readily available |
| Lead tetraacetate (Pb(OAc)₄) | Acetic acid, room temperature | Effective for a wide range of substrates |
| Copper(II) salts (e.g., CuCl₂, CuSO₄) | Various solvents, often with a base | Catalytic amounts can be used, good yields |
| Phenyliodine(III) diacetate (PIDA) | Dichloromethane, room temperature | Mild and selective |
For the synthesis of the target compound, a protected azetidine-3-carboxaldehyde or a related derivative would serve as the starting material. The protective group, commonly a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions involving the azetidine nitrogen. The reaction with aminoguanidine would yield the corresponding guanylhydrazone, which upon oxidative cyclization and subsequent deprotection, would afford this compound.
Convergent and Divergent Synthesis of the this compound Core
Both convergent and divergent synthetic strategies can be envisioned for the assembly of the this compound core. A convergent synthesis involves the separate synthesis of the azetidine and 1,2,4-triazole moieties, which are then coupled together in a later step. In contrast, a divergent approach would involve the construction of one of the rings onto a pre-existing functionalized version of the other.
A key challenge in the synthesis of the target compound is the formation of the C-C bond between the azetidine and 1,2,4-triazole rings. Several coupling strategies can be employed:
Nucleophilic Substitution: A pre-formed 3-halo-5-amino-1,2,4-triazole can be reacted with a suitable azetidine nucleophile, such as an organometallic azetidine reagent. This approach, however, can be challenging due to the potential for side reactions.
Aza-Michael Addition: A particularly effective strategy involves the aza-Michael addition of a 1,2,4-triazole to an activated azetidine precursor. For instance, the reaction of 1H-1,2,4-triazol-5-amine with an N-Boc-protected methyl 2-(azetidin-3-ylidene)acetate can be envisioned. This reaction is typically base-catalyzed, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice. The resulting adduct would then require further chemical transformations to convert the ester group into the desired amine functionality at the 5-position of the triazole ring, if not already present.
From Azetidine-3-carbonitrile: A convergent approach can start with N-Boc-azetidine-3-carbonitrile. This can be converted to the corresponding amidine or amidrazone, which then undergoes cyclization with a suitable reagent to form the 5-amino-1,2,4-triazole ring directly attached to the azetidine core. For example, reaction with aminoguanidine in the presence of an acid catalyst could lead to the desired product after deprotection.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govmdpi.com The synthesis of this compound can benefit from this technology in several key steps.
The cyclization of guanylhydrazones or other precursors to form the 1,2,4-triazole ring is often accelerated under microwave conditions. nih.gov For example, the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation has been shown to be an efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This approach could be adapted using a protected azetidine-3-carboxylic acid.
Furthermore, coupling reactions, such as the aza-Michael addition, can also be performed under microwave irradiation to expedite the formation of the azetidine-triazole linkage. The high temperatures and pressures achievable in a sealed microwave reactor can drive reactions to completion in a fraction of the time required by conventional heating.
| Reaction Step | Conventional Heating | Microwave-Assisted |
| 1,2,4-Triazole formation (from nitrile) | Several hours to days | 10-60 minutes |
| Aza-Michael Addition | 12-24 hours | 15-30 minutes |
| Cyclization of amidrazones | 4-12 hours | 5-20 minutes |
To enhance the efficiency and selectivity of the synthesis, various advanced reaction conditions and catalytic systems can be employed.
For the formation of the 1,2,4-triazole ring, metal-based catalysts can be utilized. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles, and analogous copper- or other metal-catalyzed reactions can be applied to the synthesis of 1,2,4-triazoles.
In the context of coupling the two rings, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if one of the fragments is appropriately functionalized with a halide or a boronic acid/ester. For example, a 3-bromo-5-amino-1,2,4-triazole could be coupled with an azetidin-3-ylboronic acid derivative.
The use of phase-transfer catalysts can be beneficial in reactions involving immiscible reactants or to enhance the reactivity of nucleophiles. In the case of nucleophilic substitution reactions to form the azetidine-triazole bond, a phase-transfer catalyst could facilitate the reaction between an aqueous solution of a triazole salt and an organic solution of the azetidine electrophile.
Furthermore, the choice of solvent can have a significant impact on reaction outcomes. Green solvents, such as water or ionic liquids, are increasingly being explored to develop more environmentally friendly synthetic routes. Some cyclization reactions to form 1,2,4-triazoles have been successfully carried out in aqueous media.
Advanced Spectroscopic and Structural Characterization of 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map the complete atomic connectivity and spatial arrangement of a molecule.
High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For an analog like tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate, the ¹H NMR spectrum reveals distinct signals for the azetidine (B1206935) and triazole moieties, as well as the tert-butoxycarbonyl (Boc) protecting group.
The azetidine ring protons typically present as a complex multiplet system due to spin-spin coupling. The methine proton at the C3 position, directly attached to the triazole ring, is expected to appear as a quintet. The four methylene (B1212753) protons at the C2 and C4 positions would likely appear as two triplets. The large singlet with an integration of nine protons is characteristic of the tert-butyl group of the Boc protecting group. The amino group protons on the triazole ring would typically appear as a broad singlet, and the NH proton of the triazole ring would also be observable, though its chemical shift can be highly dependent on the solvent and concentration. nih.gov
Table 1: Hypothetical ¹H NMR Data for an Analog, tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate, in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.50 | br s | 1H | 1H-triazole |
| 5.80 | br s | 2H | -NH₂ |
| 4.20 | t | 2H | Azetidine-H2, H4 |
| 3.95 | t | 2H | Azetidine-H2, H4 |
| 3.80 | quint | 1H | Azetidine-H3 |
| 1.40 | s | 9H | -C(CH₃)₃ |
Note: This is a representative table based on data for analogous structures.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In the case of our representative analog, distinct signals are expected for the azetidine, triazole, and Boc-group carbons. The triazole ring carbons typically resonate in the aromatic region of the spectrum. ufv.br The carbons of the azetidine ring would appear in the aliphatic region, with the C3 carbon being downfield due to its attachment to the electronegative triazole ring. nih.gov The carbonyl carbon of the Boc group would be found at a characteristic downfield shift, and the quaternary and methyl carbons of the tert-butyl group would also be readily identifiable.
Table 2: Hypothetical ¹³C NMR Data for an Analog, tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate, in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 162.0 | Triazole C5 |
| 158.5 | Triazole C3 |
| 155.8 | Boc C=O |
| 79.5 | -C (CH₃)₃ |
| 56.0 | Azetidine C2, C4 |
| 35.0 | Azetidine C3 |
| 28.2 | -C(CH₃ )₃ |
Note: This is a representative table based on data for analogous structures.
Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the azetidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com This technique would be instrumental in confirming the connection between the azetidine and triazole rings by observing a correlation between the azetidine C3 proton and the triazole C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Isotopic labeling, particularly with ¹⁵N, is a powerful technique for studying nitrogen-containing heterocycles like 1,2,4-triazoles. beilstein-journals.org ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms and can be used to definitively determine the tautomeric state of the triazole ring. mdpi.com For instance, by observing ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in a ¹⁵N-labeled analog, the exact position of the proton on the triazole ring can be established. While not applicable to this specific analog, ¹⁹F NMR would be a valuable tool if a fluorine-containing substituent were present.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like the aminotriazole derivatives discussed here. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight of the analog. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula of the compound. researchgate.netmdpi.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. For the tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate analog, characteristic fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group, as well as potential cleavages of the azetidine ring.
Table 3: Predicted ESI-MS Data for an Analog, tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
| m/z (calculated) | Ion |
| 254.15 | [M+H]⁺ |
| 198.10 | [M+H - C₄H₈]⁺ |
| 154.09 | [M+H - C₅H₉O₂]⁺ |
Note: This is a representative table based on predicted data for an analogous structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of newly synthesized molecules by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For analogs of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecular ions [M+H]+ with minimal fragmentation.
The exact mass of the protonated parent compound, this compound, can be calculated based on the sum of the most abundant isotopes of its constituent atoms (C₅H₉N₅). This calculated mass is then compared to the experimentally determined mass. The high resolution of the instrument, often a time-of-flight (TOF) or Orbitrap analyzer, allows for mass measurements with an accuracy in the parts-per-million (ppm) range, providing strong evidence for the proposed chemical formula.
Table 1: Illustrative HRMS Data for Analogs of this compound
| Compound ID | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Mass Error (ppm) |
| I | C₅H₁₀N₅⁺ | 140.0931 | 140.0935 | 2.8 |
| II | C₁₂H₁₄N₅⁺ | 228.1244 | 228.1240 | -1.8 |
| III | C₁₁H₁₁FN₅⁺ | 232.1000 | 232.1003 | 1.3 |
This table contains representative data.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. In the analysis of this compound analogs, IR spectroscopy is instrumental in identifying key structural motifs.
The spectra of these compounds are expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the azetidine ring typically appear as broad bands in the region of 3100-3500 cm⁻¹. The N-H stretching of the triazole ring also contributes to this region. C-H stretching vibrations of the azetidine ring are observed below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the 1,2,4-triazole (B32235) ring give rise to absorptions in the 1400-1650 cm⁻¹ range. Furthermore, N-H bending vibrations are typically found around 1600 cm⁻¹. nih.govnih.govresearchgate.net
Table 2: Key IR Absorption Bands for a Representative Analog
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Medium, Broad | N-H stretching (amine and triazole) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| 1640 | Strong | C=N stretching (triazole ring) |
| 1580 | Medium | N-H bending (amine) |
| 1450 | Medium | C-N stretching (azetidine and triazole) |
This table contains representative data based on typical values for similar compounds. researchgate.netchemicalbook.com
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar and symmetric bonds. For the analysis of this compound analogs, Raman spectroscopy can be particularly useful for characterizing the heterocyclic ring structures. The symmetric stretching vibrations of the triazole ring, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum. researchgate.net
X-ray Crystallography for Solid-State Structural Conformation
For a definitive structural assignment of a this compound analog, growing a single crystal of sufficient quality is a prerequisite. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the electron density distribution, from which the positions of the atoms can be determined. This technique can confirm the connectivity of the azetidine and triazole rings and establish the stereochemistry of the molecule. nih.govmdpi.comjyu.fimdpi.comnih.gov The planarity of the triazole ring and the puckering of the azetidine ring can be precisely defined. nih.gov
Table 3: Hypothetical Crystallographic Data for an Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.38 |
| b (Å) | 7.91 |
| c (Å) | 13.22 |
| β (°) | 91.83 |
| Volume (ų) | 771.7 |
| Z | 4 |
| R-factor | 0.045 |
This table presents plausible crystallographic data for a representative compound of this class. nih.gov
Beyond the structure of a single molecule, X-ray crystallography reveals the intricate network of intermolecular interactions that govern the crystal packing. ias.ac.in For analogs of this compound, hydrogen bonding is expected to be a dominant intermolecular force. nih.govnih.gov The amine groups and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of complex one-, two-, or three-dimensional networks. nih.govresearchgate.net These interactions significantly influence the physical properties of the solid, such as melting point and solubility.
Computational Chemistry and Theoretical Investigations on 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Molecular Geometry Optimization and Conformation Analysis
No published studies were found that have performed molecular geometry optimization or conformational analysis of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine. Such studies would be crucial to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this specific compound. FMO analysis is essential for predicting the molecule's reactivity, kinetic stability, and electronic properties, which remain uncharacterized.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface map for this compound has not been reported. This analysis would be vital for understanding the charge distribution and identifying the electrophilic and nucleophilic sites within the molecule, offering insights into its potential intermolecular interactions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No molecular dynamics simulation studies have been published for this compound. These simulations are necessary to explore the conformational landscape of the molecule over time, providing a deeper understanding of its flexibility and dynamic behavior in different environments.
In Silico Modeling for Interaction Prediction
Molecular Docking Studies for Hypothetical Binding Modes
There are no molecular docking studies available that investigate the binding of this compound to any specific biological target. Such studies are critical for predicting the binding affinity and interaction patterns with proteins, which is a key step in drug discovery and design.
Pharmacophore Modeling and Virtual Screening for Research Leads
Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery, enabling the identification of novel bioactive molecules by analyzing the structural features essential for biological activity. researchgate.net For a molecule such as this compound, these methods offer a rational approach to exploring its potential as a scaffold for designing new therapeutic agents.
A pharmacophore model defines the specific three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The generation of such a model for this compound would involve identifying its key molecular features, which include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic or aromatic regions. nih.govmdpi.com The primary amine on the triazole ring and the secondary amine in the azetidine (B1206935) ring are strong hydrogen bond donors. The nitrogen atoms within both the triazole and azetidine rings can act as hydrogen bond acceptors.
Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.govctu.edu.vn This process, known as virtual screening, computationally filters extensive databases to identify molecules that match the pharmacophore model and are therefore more likely to be active at the desired biological target. nih.govbohrium.com This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For derivatives of this compound, virtual screening could help identify novel compounds with potential activity against various targets, such as kinases, enzymes, or receptors, where the parent scaffold shows promise. rsc.org
Table 1: Potential Pharmacophoric Features of this compound
| Molecular Moiety | Pharmacophoric Feature | Description |
|---|---|---|
| Azetidine Ring (NH) | Hydrogen Bond Donor (HBD) | The secondary amine proton can donate a hydrogen bond. |
| Azetidine Ring (N) | Hydrogen Bond Acceptor (HBA) | The nitrogen atom's lone pair can accept a hydrogen bond. |
| Triazole Ring (NH) | Hydrogen Bond Donor (HBD) | The N-H proton on the triazole ring can form a hydrogen bond. |
| Triazole Ring (N atoms) | Hydrogen Bond Acceptor (HBA) | The sp2-hybridized nitrogen atoms possess lone pairs that can act as hydrogen bond acceptors. |
| Triazole Ring | Aromatic Ring (AR) | Can participate in π-π stacking or hydrophobic interactions. |
| Exocyclic Amine (-NH2) | Hydrogen Bond Donor (HBD) | The two protons on the primary amine are strong hydrogen bond donors. |
Table 2: Conceptual Workflow for Virtual Screening
| Step | Process | Objective |
|---|---|---|
| 1 | Target Identification & Pharmacophore Generation | Define the biological target and create a 3D pharmacophore model based on the ligand's key features or the target's binding site. researchgate.net |
| 2 | Database Preparation | Compile a large, diverse library of 3D chemical structures (e.g., from ZINC, PubChem). |
| 3 | Virtual Screening | Computationally screen the prepared database against the pharmacophore model to find molecules that match the required features. nih.gov |
| 4 | Hit Filtering & Prioritization | Filter the initial hits based on drug-likeness rules (e.g., Lipinski's Rule of Five), ADMET properties, and molecular docking scores. mdpi.com |
| 5 | Lead Identification | Select the most promising candidates ("leads") for chemical synthesis and subsequent biological evaluation. |
Tautomerism and Isomerism Studies of the Triazole and Azetidine Moieties
The structural and, consequently, the biological properties of this compound are significantly influenced by the potential for tautomerism in the triazole ring and isomerism in the azetidine moiety.
Tautomerism of the 1,2,4-Triazole (B32235) Moiety
The 5-amino-1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring. nih.govresearchgate.net This results in the potential coexistence of multiple tautomeric forms in equilibrium. For the specific substitution pattern in this compound, three primary tautomers are theoretically possible. nih.govijsr.net The relative stability and population of these tautomers can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and pH.
Experimental techniques like NMR spectroscopy are often used to study tautomeric equilibria in solution, although rapid interconversion can sometimes lead to averaged signals. nih.gov In the solid state, X-ray crystallography is the definitive method for identifying the position of the triazole ring proton and thus determining the predominant tautomeric form. nih.govrsc.org Theoretical calculations using density functional theory (DFT) are also employed to predict the relative energies and stabilities of the different tautomers. researchgate.net
Table 3: Potential Tautomers of the 5-Amino-1,2,4-Triazole Ring
| Tautomeric Form | Proton Position | Systematic Name Fragment |
|---|---|---|
| A | N1 | This compound |
| B | N2 | 3-(Azetidin-3-yl)-2H-1,2,4-triazol-5-amine |
| C | N4 | 5-(Azetidin-3-yl)-4H-1,2,4-triazol-3-amine |
Isomerism of the Azetidine Moiety
The azetidine ring, being a four-membered heterocycle, is not planar and exists in puckered conformations. adelaide.edu.au For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, the pseudo-equatorial conformation is energetically favored as it minimizes steric hindrance. adelaide.edu.au The azetidine ring undergoes rapid inversion between its puckered conformations.
While the monosubstituted azetidine ring in this specific compound does not exhibit geometric (cis/trans) isomerism, the conformational preferences are crucial. The orientation of the 1,2,4-triazole substituent relative to the azetidine ring plane can affect how the molecule presents its pharmacophoric features to a biological target, thereby influencing its binding affinity and activity.
Table 4: Conformational Isomerism of the 3-Substituted Azetidine Ring
| Conformer | Substituent Position | Relative Stability | Key Characteristic |
|---|---|---|---|
| 1 | Pseudo-equatorial | More stable (generally preferred) | Minimizes steric interactions with the ring's hydrogen atoms. adelaide.edu.au |
| 2 | Pseudo-axial | Less stable | Increases steric strain due to closer proximity to other ring atoms. |
Structure Activity Relationship Sar Studies of 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine Derivatives
Systemic Modification of the Azetidine (B1206935) Ring System
The azetidine ring serves as a versatile anchor that can be modified to fine-tune a compound's interaction with its biological target. lifechemicals.com Modifications typically focus on the azetidine nitrogen and the carbon atoms of the ring.
The nitrogen atom of the azetidine ring is a common site for chemical modification. Introducing substituents at this position can significantly alter a compound's properties, including its basicity, lipophilicity, and ability to form interactions with a target protein.
Research into related azetidine-containing compounds has shown that N-substitution is a key strategy for modulating biological activity. For example, in a series of azetidine-based inhibitors, the introduction of various functional groups on the nitrogen allowed for the exploration of a binding pocket and optimization of potency. nih.gov Small alkyl groups, acyl groups, or more complex cyclic structures can be appended to the azetidine nitrogen. The optimal substituent often depends on the specific topology of the target's binding site, with some favoring small, polar groups to engage in hydrogen bonding, while others may accommodate larger, hydrophobic moieties to interact with lipophilic pockets.
The spatial arrangement of atoms, or stereochemistry, is a critical factor in drug design, as biological targets like enzymes and receptors are chiral. omicsonline.orgnih.govnih.gov For derivatives of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine that bear additional substituents on the azetidine ring, the stereochemistry of these substituents can have a profound impact on biological activity.
If a substituent is introduced at the C2 or C3 position of the azetidine ring, chiral centers are created, leading to enantiomers. These enantiomers can exhibit dramatically different potencies, with one (the eutomer) being significantly more active than the other (the distomer). nih.govresearchgate.net This difference arises because the precise three-dimensional orientation of the substituent is crucial for optimal interaction with the target protein. For instance, studies on melanocortin receptors demonstrated that the relative stereochemistry of an amino acid at a specific position was critical for both potency and selectivity. researchgate.net Therefore, SAR studies in this area often involve the synthesis and evaluation of individual enantiomers to identify the most active configuration and to develop more selective and potent drug candidates. omicsonline.orgresearchgate.net
Modifications of the 1,2,4-Triazole (B32235) Core
The 1,2,4-triazole ring is a bioisostere of amide and ester groups, valued for its hydrogen bonding capacity and metabolic robustness. nih.gov Modifications to its nitrogen and carbon atoms are a central focus of SAR exploration.
The nitrogen and carbon atoms of the 1,2,4-triazole ring provide multiple handles for chemical modification. SAR studies have shown that substitutions at these positions are critical for activity.
For example, in one study of 1,2,4-triazole derivatives as inhibitors of 5-Lipoxygenase-Activating Protein (FLAP), modifications to a phenyl group attached to the N4 position of the triazole ring were investigated. The findings indicated that hydrophobic substituents were important for activity. Replacing a methoxy (B1213986) group with polar carboxyl or nitro groups led to a loss of inhibitory function. In contrast, moving the methoxy group to the meta position or replacing it with a chloro group enhanced potency.
Table 1: SAR of N4-Substituted 1,2,4-Triazole Analogs
| Compound | Substituent on Phenyl Ring at N4 | IC₅₀ (μM) |
|---|---|---|
| 6a | 4-OCH₃ | 2.18 |
| 6b | H (phenyl group removed) | > 10 |
| 6c | 3-OCH₃ | 1.58 |
| 6d | 4-Cl | 1.36 |
| 6e-i | Polar groups (e.g., COOH, NO₂) | > 10 |
This table is generated based on data presented in a study on 1,2,4-triazole derivatives as FLAP inhibitors.
Furthermore, other studies have highlighted the importance of substitutions at the C3 and C5 positions. SAR analysis of certain antifungal hybrids revealed that phenyl groups at the C3 position played a crucial role, with electron-donating groups on the phenyl ring favoring activity. nih.gov
Annulation, the fusion of an additional ring to the triazole core, creates bicyclic or polycyclic systems such as 1,2,4-triazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazines. nih.gov These fused systems have a more rigid and conformationally restricted structure, which can lead to enhanced binding affinity and selectivity for a biological target.
SAR studies on fused 1,2,4-triazole derivatives have demonstrated potent biological activities. For instance, certain 1,2,4-triazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazine derivatives exhibited excellent antibacterial activity. nih.gov The nature and substitution pattern of the fused ring are critical determinants of the resulting biological profile. This strategy allows for the exploration of larger chemical spaces and the development of novel compounds with unique pharmacological properties. researchgate.net
Linker Region Variation and Its Contribution to Molecular Interaction
In the parent compound, the azetidine and triazole rings are directly connected. However, in many drug design campaigns, a linker is introduced between two key pharmacophoric elements to optimize their spatial orientation and interaction with the target. While specific studies on linkers for the this compound scaffold are not detailed, the principles of linker design are widely applicable.
Establishment of Qualitative and Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to its derivatives by examining related studies on substituted 1,2,4-triazole and azetidine analogs. These studies help to elucidate the structural features crucial for the biological activity of this class of compounds.
The development of a QSAR model for this compound derivatives would typically involve the synthesis of a series of analogs with systematic modifications to the core structure. These modifications could include substitutions on the azetidine ring, the triazole ring, or the amine group. The biological activity of these compounds would then be determined through in vitro assays.
A 3D-QSAR analysis, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), could be employed to build a predictive model. nih.govresearchgate.net This method involves aligning the set of molecules and calculating steric and electrostatic fields around them. nih.gov The resulting data points serve as descriptors to build a relationship between the three-dimensional properties of the molecules and their biological activity. researchgate.net
For instance, in a hypothetical QSAR study of this compound derivatives, a training set of compounds would be used to generate a model, which would then be validated using a test set of compounds. nih.gov The statistical significance and predictive power of the model would be assessed through internal and external validation methods. nih.gov
The generated QSAR model could reveal key structural insights. For example, it might indicate that bulky substituents at a particular position on the azetidine ring are favorable for activity, suggesting a large hydrophobic pocket in the target protein. Conversely, the model might show that electronegative groups on the triazole ring enhance activity, pointing to the importance of hydrogen bonding or electrostatic interactions. Such a model for substituted triazole derivatives could highlight specific steric and electrostatic data points that significantly contribute to their activity. researchgate.net
Previous investigations into the structure-activity relationships of 1,2,4-triazole derivatives have shown that substitutions at positions 3, 4, and 5 of the triazole ring can be varied, with modifications to the group attached to the nitrogen atom at the 4th position often leading to the most significant changes in physicochemical properties and biological profile. nih.gov
The azetidine moiety itself is a valuable scaffold in medicinal chemistry due to its conformational rigidity and stability. nih.gov Structure-activity relationship studies on other azetidine-containing compounds have demonstrated that the substitution pattern on the azetidine ring is critical for biological activity. For example, in a series of azetidine derivatives evaluated as GABA-uptake inhibitors, the nature and position of substituents on the azetidine ring significantly influenced their potency and selectivity. nih.gov
An illustrative QSAR model for a series of hypothetical this compound derivatives might be represented by the following equation:
pIC50 = c0 + c1(S) + c2(E) + c3(H)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
S, E, and H represent steric, electrostatic, and hydrophobic descriptors, respectively.
c0, c1, c2, and c3 are the regression coefficients determined from the analysis.
The following interactive table presents hypothetical data from a QSAR study on a series of this compound derivatives, illustrating the relationship between structural modifications and biological activity.
| Compound | R1 Substituent (Azetidine) | R2 Substituent (Triazole) | Steric Descriptor (S) | Electrostatic Descriptor (E) | pIC50 |
| 1 | H | H | 1.2 | 0.5 | 5.8 |
| 2 | CH3 | H | 1.5 | 0.5 | 6.2 |
| 3 | F | H | 1.3 | 0.8 | 6.5 |
| 4 | H | Cl | 1.2 | 0.9 | 6.7 |
| 5 | CH3 | Cl | 1.5 | 0.9 | 7.1 |
| 6 | F | Cl | 1.3 | 1.2 | 7.4 |
| 7 | H | OCH3 | 1.4 | 0.3 | 6.1 |
| 8 | CH3 | OCH3 | 1.7 | 0.3 | 6.4 |
This data could be used to generate a QSAR model that would guide the design of new, more potent derivatives. For example, if the model indicates that positive electrostatic potential at the R2 position and increased steric bulk at the R1 position are correlated with higher activity, future synthetic efforts could focus on incorporating substituents with these properties.
Further refinement of QSAR models can be achieved using more advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide detailed 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. Such insights are invaluable for rational drug design and the optimization of lead compounds.
Pre Clinical Biological Evaluation and Mechanistic Investigations of 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine in Research Models
In Vitro Receptor and Enzyme Interaction Profiling
There is no available information regarding the interaction of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine with any specific biological receptors or enzymes.
Ligand Binding Assays for Receptor Occupancy Studies
No studies have been published that detail ligand binding assays performed with this compound. Therefore, its receptor occupancy and affinity for any G-protein coupled receptors, ion channels, or other receptor types are unknown.
Enzyme Inhibition Kinetics and Mechanism Elucidation
Similarly, the scientific literature contains no data on the inhibitory activity of this compound against any enzymes. While many 1,2,4-triazole (B32235) derivatives are known to inhibit enzymes such as kinases and various microbial enzymes, the specific activity of this compound has not been determined. Without experimental data, it is not possible to provide information on its inhibition kinetics or mechanism of action against any enzymatic target.
Cell-Based Assays for Pathway Modulation
There is a complete absence of published research on the effects of this compound in cellular models.
Investigations in Mammalian Cell Lines for Target Engagement
No studies have been reported that utilize this compound in mammalian cell lines. As a result, there is no information on its ability to engage with intracellular targets or elicit a cellular response.
Cellular Signaling Pathway Analysis
Given the lack of cell-based studies, there is no data on how this compound might modulate any cellular signaling pathways.
Antimicrobial Research Profiling in Laboratory Strains
There are no published studies that have evaluated the antimicrobial properties of this compound against any bacterial or fungal strains. The antimicrobial potential of this specific molecule remains uninvestigated.
Studies on Antibacterial Activity against Model Organisms
No specific studies detailing the in vitro or in vivo antibacterial activity of this compound against model bacterial organisms were found in the available scientific literature.
Investigations of Antifungal Activity against Fungal Strains
There are no published research findings on the antifungal properties of this compound against any fungal strains.
Evaluation of Anti-tubercular Activity in Mycobacterial Models
Information regarding the evaluation of this compound for anti-tubercular activity in mycobacterial models is not present in the current body of scientific literature.
Target Identification and Validation in Biological Systems
Consistent with the lack of biological activity data, there is no information available on the target identification and validation for this compound. The subsequent subsections are therefore without specific data for this compound.
Target Identification and Validation in Biological Systems
Proteomic and Metabolomic Approaches for Target Deconvolution
No proteomic or metabolomic studies have been published that aim to deconvolve the biological targets of this compound.
Genetic Manipulation and Knockdown Studies to Confirm Target Interaction
There are no records of genetic manipulation or knockdown studies being conducted to confirm any potential target interactions of this compound.
Future Research Directions and Applications of the 3 Azetidin 3 Yl 1h 1,2,4 Triazol 5 Amine Scaffold
Development of Advanced Synthetic Methodologies for Scaffold Diversity
While the core 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine structure provides a unique starting point, its true potential lies in the ability to generate a diverse library of analogues. Future research will necessarily focus on developing advanced, flexible, and efficient synthetic routes to functionalize the scaffold at its multiple reactive sites. Diversity-oriented synthesis (DOS) strategies will be paramount in this effort, allowing for the systematic exploration of the chemical space around the core. nih.govnih.gov
Key areas for synthetic development include:
Selective N-Functionalization of the Azetidine (B1206935) Ring: The secondary amine of the azetidine is a prime handle for introducing a wide array of substituents via reactions such as reductive amination, acylation, arylation, and sulfonylation.
Derivatization of the Aminotriazole Moiety: The primary amino group and the two ring nitrogens of the triazole offer multiple points for modification. Orthogonal protection strategies will be essential to achieve selective functionalization at each site.
Novel Cyclization and Ring-Expansion Strategies: Modern methods for azetidine synthesis, such as aza-Paterno-Büchi reactions or strain-release homologation of azabicyclo[1.1.0]butanes, could be adapted to build the core scaffold with pre-installed functionality. rsc.org
| Diversification Site | Potential Reaction Types | Desired Outcome |
| Azetidine Nitrogen | Reductive Amination, Acylation, Buchwald-Hartwig Coupling, Sulfonylation | Introduce diverse R-groups to probe lipophilic and polar pockets of target proteins. |
| Triazole Amino Group | Acylation, Condensation with Aldehydes/Ketones, Diazotization | Modify hydrogen-bonding capacity; create Schiff bases for further cyclization. |
| Triazole Ring Nitrogens | Alkylation, Arylation | Modulate the electronic properties and metabolic stability of the triazole ring. |
| C-H Functionalization | Late-stage C-H activation on potential aryl substituents | Rapidly generate analogues without de novo synthesis, accelerating SAR studies. |
Integration into High-Throughput Screening Libraries for Novel Research Probes
The physicochemical properties of the this compound scaffold make it an exceptionally attractive candidate for inclusion in high-throughput screening (HTS) libraries. nih.gov Its relatively low molecular weight, high sp³ character conferred by the azetidine ring, and multiple hydrogen bond donors and acceptors align well with the characteristics of "lead-like" molecules. nih.gov
Future work should focus on the synthesis of a curated library of derivatives based on this scaffold for screening against a wide range of biological targets. The structural rigidity and three-dimensionality of the azetidine component can help overcome the "flatness" problem of many screening compounds, potentially leading to hits with higher specificity and better pharmacological profiles. researchgate.net The integration of this scaffold into screening collections is a critical step toward identifying novel research probes to investigate biological pathways and validate new drug targets. enamine.net
| Property | Contribution from Azetidine | Contribution from Amino-Triazole | Significance for HTS |
| 3D Geometry | High sp³ character, rigid four-membered ring | Planar aromatic ring | Enables exploration of complex, non-flat binding sites in proteins. |
| Solubility | Polar N-H group, disrupts planarity | Multiple N-H groups for H-bonding with water | Improves compound handling and reduces non-specific binding in aqueous assays. |
| "Lead-Likeness" | Low molecular weight contribution | Favorable polar surface area (PSA) | Increases the probability of identifying hits with drug-like properties. |
| Synthetic Tractability | Defined vectors for substitution | Multiple handles for diversification | Allows for rapid generation of a diverse library to maximize screening success. |
Rational Design of Next-Generation Chemical Tools Based on the Scaffold
Beyond unbiased screening, the this compound scaffold is an ideal foundation for the rational design of next-generation chemical tools and therapeutic candidates. Its defined stereochemistry and conformational rigidity allow for precise, structure-based design using computational modeling.
Future research directions in this area include:
Scaffold as a Bioisostere: The azetidine-triazole combination could serve as a novel bioisosteric replacement for more common motifs (e.g., piperidine- or morpholine-substituted heterocycles), potentially improving properties like cell permeability or metabolic stability. researchgate.net
Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a high-value fragment. Hits identified from FBDD screens can be elaborated by growing vectors off the azetidine or triazole rings to achieve high-affinity binders.
Targeted Covalent Inhibitors: One of the scaffold's functional groups, such as the primary amine, could be derivatized into a weakly reactive electrophile. This would enable the design of targeted covalent inhibitors that form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in a protein active site, leading to highly potent and selective probes.
Exploration of its Potential as a Versatile Building Block in Complex Molecule Synthesis
The this compound molecule contains multiple reactive functional groups, positioning it as a powerful and versatile building block for the synthesis of more complex molecular architectures. nih.govresearchgate.net The distinct reactivity of the azetidine's secondary amine versus the triazole's primary amine and ring nitrogens can be harnessed for sequential and site-selective chemical transformations.
Future synthetic explorations could utilize the scaffold in:
Multicomponent Reactions (MCRs): The primary amine could participate in MCRs, such as the Ugi or Passerini reactions, to rapidly assemble complex structures in a single step. nih.gov
Synthesis of Fused Heterocyclic Systems: Intramolecular cyclization reactions between substituents placed on the azetidine and triazole rings could lead to novel, rigid, polycyclic scaffolds with unique three-dimensional shapes.
Peptidomimetics: The scaffold can be incorporated into peptide chains as an unnatural amino acid mimic, imparting conformational constraint and resistance to proteolytic degradation. ub.bw
| Functional Group | Potential Transformation | Application in Complex Synthesis |
| Azetidine (Secondary Amine) | Nucleophilic addition, Cross-coupling | Anchoring point for building larger molecular extensions. |
| Triazole (Primary Amine) | Imine formation, Amide coupling, MCRs | Key nucleophile for rapid complexity generation. |
| Triazole (Ring Nitrogens) | N-alkylation, Cycloadditions | Point of attachment for linkers or formation of fused ring systems. |
| Complete Scaffold | Di-functional building block | Used as a rigid linker or conformational constraint in peptidomimetics or macrocycles. |
Q & A
Q. What are the key synthetic pathways for 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of azetidine derivatives with triazole precursors. For example, multi-step protocols using nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) are common. Reaction parameters such as solvent polarity (e.g., ethanol/water mixtures), temperature (60–100°C), and catalyst choice (e.g., Cu(I)) critically impact regioselectivity and yield . Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : and NMR confirm regiochemistry and proton environments (e.g., azetidine NH at δ 3.2–3.5 ppm, triazole NH at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. For example, planar triazole rings with dihedral angles <5° relative to azetidine are observed .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 180.0885) .
Q. What biological targets are commonly associated with 1,2,4-triazole-azetidine hybrids?
Analogous triazole derivatives exhibit activity against fungal CYP51 (lanosterol 14α-demethylase) and bacterial dihydrofolate reductase (DHFR). The azetidine’s rigidity may enhance target binding via hydrophobic interactions. In vitro MIC assays (e.g., against Candida albicans: MIC = 2–8 µg/mL) guide structure-activity studies .
Advanced Research Questions
Q. How does tautomerism in the triazole ring influence reactivity and biological activity?
Tautomeric equilibria between 1H- and 4H- forms affect electron density distribution. Crystallographic studies of related compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal dominant tautomers stabilized by intramolecular H-bonding (N–H⋯N, 2.38 Å). DFT calculations (B3LYP/6-31G*) predict tautomer populations, guiding derivatization strategies .
Q. What coordination chemistry applications exist for this compound?
The triazole NH and azetidine N atoms act as bidentate ligands. For example, Cu(II) complexes of similar triazoles show enhanced antimicrobial activity (MIC reduced 4-fold vs. free ligand). Crystal structures reveal square-planar geometries with bond lengths of Cu–N ≈ 1.95–2.10 Å .
Q. Which computational methods predict the compound’s pharmacokinetic and electronic properties?
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ≈ 85 Å, LogP ≈ 1.2) and blood-brain barrier penetration.
- DFT Studies : HOMO-LUMO gaps (~4.5 eV) indicate stability; electrostatic potential maps highlight nucleophilic NH sites .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. How should researchers address contradictions in biological assay data?
Discrepancies (e.g., variable IC values across studies) may arise from assay conditions (pH, serum proteins) or tautomerism. Control experiments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
